EGFR Kinase Selectivity: 10-Fold Preference for Mutant Over Wild-Type in Covalent Inhibitor Design
In a 2023 study, 6-(Chloromethyl)quinoline was employed as a core scaffold for covalent EGFR inhibitors. The chloromethyl group was used to irreversibly alkylate a cysteine residue near the ATP-binding pocket of mutant EGFR. In cellular assays, the resulting inhibitor achieved 10-fold selectivity for the mutant EGFR over the wild-type receptor [1]. This demonstrates the functional advantage conferred by the 6-chloromethyl substitution in achieving target selectivity.
| Evidence Dimension | Selectivity ratio (mutant EGFR vs. wild-type EGFR) |
|---|---|
| Target Compound Data | 10-fold selectivity |
| Comparator Or Baseline | Wild-type EGFR (baseline = 1) |
| Quantified Difference | 10-fold higher activity against mutant EGFR |
| Conditions | Cellular assays measuring inhibition of EGFR kinase activity; irreversible binding via cysteine alkylation |
Why This Matters
This quantifiable selectivity distinguishes 6-(chloromethyl)quinoline as a building block for targeted covalent inhibitors, whereas non-chloromethyl analogs would lack the electrophilic warhead required for irreversible binding and selectivity.
- [1] Kuujia. (n.d.). Cas no 2644-82-8 (6-(Chloromethyl)quinoline). Product and application brief. Citing: Journal of Medicinal Chemistry (2023), DOI: 10.1021/acs.jmedchem.3c00218. Retrieved from https://www.kuujia.com/cas-2644-82-8.html View Source
